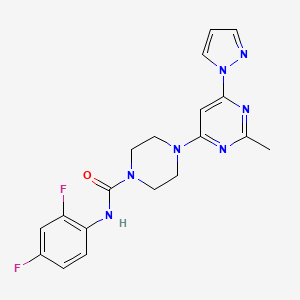
N-(2,4-difluorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19F2N7O and its molecular weight is 399.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-difluorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide, identified by CAS number 1171835-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉F₂N₇O |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1171835-94-1 |
The compound features a piperazine core substituted with a difluorophenyl group and a pyrimidine ring containing a pyrazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival.
Key Findings:
- Inhibition of Cell Proliferation: In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC₅₀ values were reported to be in the micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action: Molecular docking studies suggest that the compound binds to key proteins involved in cell signaling pathways, leading to apoptosis in cancer cells. Specifically, it has been shown to interact with proteins involved in the phosphoinositide 3-kinase (PI3K) pathway, which is critical for cell survival and proliferation .
- Case Study: A recent study highlighted the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .
Other Biological Activities
Apart from its anticancer properties, preliminary investigations suggest that this compound may possess other pharmacological effects:
- Anti-inflammatory Effects: Some studies have indicated that similar compounds with pyrimidine and piperazine structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity: There is emerging evidence suggesting that derivatives of this compound may also exhibit antimicrobial activity against various pathogens, although further research is needed to elucidate these effects fully .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c1-13-23-17(12-18(24-13)28-6-2-5-22-28)26-7-9-27(10-8-26)19(29)25-16-4-3-14(20)11-15(16)21/h2-6,11-12H,7-10H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEPATXKPKIOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














